7-Chloro-2,8-dimethylquinolin-4-ol
Overview
Description
7-Chloro-2,8-dimethylquinolin-4-ol: is a heterocyclic aromatic compound containing nitrogen and oxygen atoms within a six-membered quinoline ring. It is characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,8-dimethylquinolin-4-ol can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination . Another method involves the use of trichlorophosphate as a reagent for the chlorination step .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing in diphenyl ether and subsequent purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The presence of the electron-withdrawing chlorine group might activate the ring for electrophilic substitution, although the effect may be limited compared to other positions on the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the chlorine atom to form azido derivatives.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used to introduce nitro groups into the quinoline ring.
Major Products Formed:
Nucleophilic Substitution: Azido derivatives of 7-Chloro-2,8-dimethylquinolin-4-ol.
Electrophilic Aromatic Substitution: Nitro derivatives of this compound.
Scientific Research Applications
Medicine: Due to its quinoline ring system, this compound may hold promise for the development of antimalarial drugs, similar to other quinoline derivatives .
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoline backbone .
Mechanism of Action
Comparison with Similar Compounds
- 7-Chloro-2,8-dimethyl-4-hydroxyquinoline
- 7-Chloro-2,8-dimethyl-4-quinolinol
- 7-Chloro-2,8-dimethyl-4(1H)-quinolinone
Comparison: 7-Chloro-2,8-dimethylquinolin-4-ol is unique due to its specific substitution pattern, which includes a chlorine atom at the 7th position and a hydroxyl group at the 4th position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
7-chloro-2,8-dimethyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPYUFGOCWEHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320906 | |
Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21629-48-1 | |
Record name | 21629-48-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21629-48-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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